(5-Bromonaphthalen-1-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
(5-Bromonaphthalen-1-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a bromonaphthalene moiety linked to a nitrophenyl piperazine through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromonaphthalen-1-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the bromination of naphthalene to form 5-bromonaphthalene. This intermediate is then reacted with 4-nitrophenylpiperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromonaphthalen-1-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is often used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromonaphthalen-1-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Bromonaphthalen-1-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can interact with biological membranes, affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(5-Bromonaphthalen-1-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is unique due to its combination of a bromonaphthalene and nitrophenyl piperazine moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, unlike simpler quaternary ammonium compounds .
Properties
IUPAC Name |
(5-bromonaphthalen-1-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c22-20-6-2-3-17-18(20)4-1-5-19(17)21(26)24-13-11-23(12-14-24)15-7-9-16(10-8-15)25(27)28/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXNMIIZWRQYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=C3C=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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